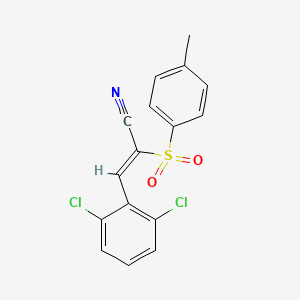
(2Z)-3-(2,6-dichlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(2,6-dichlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H11Cl2NO2S and its molecular weight is 352.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2Z)-3-(2,6-dichlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C₁₇H₁₅Cl₂N₁O₂S
- Molecular Weight : 346.83 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, primarily focusing on its anti-inflammatory, antifungal, and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. In a study examining its effects on macrophages, it was found to reduce the levels of TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
2. Antifungal Activity
A notable study evaluated the antifungal properties of derivatives related to this compound. The structure-activity relationship revealed that compounds with similar structural motifs exhibited significant antifungal effects against pathogenic fungi such as Aspergillus fumigatus and Candida albicans .
3. Anticancer Potential
Preliminary investigations into the anticancer properties have shown that this compound may induce apoptosis in cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer cell lines, making it a candidate for further development as an anticancer agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Enzymatic Activity : It is suggested that the sulfonamide group may interact with key enzymes involved in inflammatory pathways.
- Disruption of Cellular Membranes : The lipophilic nature of the compound may allow it to integrate into fungal membranes, disrupting their integrity and leading to cell death.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Reduced TNF-alpha and IL-6 production in macrophages |
| Study 2 | Antifungal activity | Effective against Aspergillus fumigatus; comparable to ketoconazole |
| Study 3 | Anticancer properties | Induced apoptosis in breast cancer cell lines |
Propiedades
IUPAC Name |
(Z)-3-(2,6-dichlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c1-11-5-7-12(8-6-11)22(20,21)13(10-19)9-14-15(17)3-2-4-16(14)18/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUDIXRJTHXCCE-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=C(C=CC=C2Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













